molecular formula C6H4Cl2O4S B12664833 2,3-Dichloro-6-hydroxybenzenesulphonic acid CAS No. 84697-02-9

2,3-Dichloro-6-hydroxybenzenesulphonic acid

Cat. No.: B12664833
CAS No.: 84697-02-9
M. Wt: 243.06 g/mol
InChI Key: FSTQUJXSIMAQQI-UHFFFAOYSA-N
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Description

2,3-Dichloro-6-hydroxybenzenesulphonic acid is a chemical compound known for its unique structural properties and diverse applications. It is characterized by the presence of two chlorine atoms, a hydroxyl group, and a sulfonic acid group attached to a benzene ring. This compound is often used in various chemical reactions and industrial processes due to its reactivity and stability .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Dichloro-6-hydroxybenzenesulphonic acid typically involves the chlorination of 6-hydroxybenzenesulphonic acid. The reaction is carried out under controlled conditions to ensure selective chlorination at the 2 and 3 positions on the benzene ring. Common reagents used in this process include chlorine gas and a suitable solvent such as acetic acid .

Industrial Production Methods: On an industrial scale, the production of this compound involves large-scale chlorination reactors where the reaction conditions are optimized for maximum yield and purity. The process is monitored to control the temperature, pressure, and concentration of reactants to ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions: 2,3-Dichloro-6-hydroxybenzenesulphonic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while substitution reactions can produce a variety of derivatives with different functional groups .

Scientific Research Applications

2,3-Dichloro-6-hydroxybenzenesulphonic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 2,3-Dichloro-6-hydroxybenzenesulphonic acid exerts its effects involves interactions with specific molecular targets. The compound can interact with enzymes and proteins, leading to changes in their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, thereby affecting cellular processes. The exact molecular targets and pathways involved are still under investigation .

Comparison with Similar Compounds

    2,3-Dichlorophenol: Similar in structure but lacks the sulfonic acid group.

    2,3-Dichloro-4-hydroxybenzenesulphonic acid: Similar but with a different position of the hydroxyl group.

    2,4-Dichloro-6-hydroxybenzenesulphonic acid: Similar but with chlorine atoms at different positions.

Uniqueness: 2,3-Dichloro-6-hydroxybenzenesulphonic acid is unique due to the specific arrangement of its functional groups, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry .

Properties

CAS No.

84697-02-9

Molecular Formula

C6H4Cl2O4S

Molecular Weight

243.06 g/mol

IUPAC Name

2,3-dichloro-6-hydroxybenzenesulfonic acid

InChI

InChI=1S/C6H4Cl2O4S/c7-3-1-2-4(9)6(5(3)8)13(10,11)12/h1-2,9H,(H,10,11,12)

InChI Key

FSTQUJXSIMAQQI-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1O)S(=O)(=O)O)Cl)Cl

Origin of Product

United States

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